4-Isopropoxy-3-methylbenzoic acid
Overview
Description
4-Isopropoxy-3-methylbenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the hydrogen atom at the para position relative to the carboxyl group is replaced by an isopropoxy group, and the hydrogen atom at the meta position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-isopropoxy-3-methylbenzoic acid involves the hydrolysis of methyl 4-isopropoxy-3-methylbenzoate. The reaction is typically carried out in the presence of lithium hydroxide in tetrahydrofuran and water at 65°C for 6 hours. The reaction mixture is then acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
4-Isopropoxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-isopropoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The isopropoxy and methyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biological processes, making the compound useful in drug development and biochemical research.
Comparison with Similar Compounds
- 3-Isopropoxy-4-methylbenzoic acid
- 4-Methyl-3-(1-methylethoxy)benzoic acid
- Benzoic acid derivatives with different alkoxy and alkyl groups
Uniqueness: 4-Isopropoxy-3-methylbenzoic acid is unique due to the specific positioning of the isopropoxy and methyl groups, which can significantly influence its chemical and biological properties compared to other benzoic acid derivatives. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
3-methyl-4-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXNGYUJZLWMPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731417 | |
Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856165-81-6 | |
Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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